6-Methyl-2-[[1-(2-phenoxypropanoyl)azetidin-3-yl]methyl]pyridazin-3-one
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Overview
Description
6-Methyl-2-[[1-(2-phenoxypropanoyl)azetidin-3-yl]methyl]pyridazin-3-one is a complex organic compound with a unique structure that includes a pyridazinone core, an azetidine ring, and a phenoxypropanoyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[[1-(2-phenoxypropanoyl)azetidin-3-yl]methyl]pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Phenoxypropanoyl Group: This step involves the acylation of the azetidine ring with 2-phenoxypropanoic acid or its derivatives under suitable reaction conditions.
Formation of the Pyridazinone Core: The final step involves the cyclization of the intermediate compound to form the pyridazinone core, which can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[[1-(2-phenoxypropanoyl)azetidin-3-yl]methyl]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-Methyl-2-[[1-(2-phenoxypropanoyl)azetidin-3-yl]methyl]pyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-[[1-(2-phenoxypropanoyl)azetidin-3-yl]methyl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-[[1-(2-phenoxypropanoyl)azetidin-3-yl]methyl]pyridazin-3-one: Unique due to its specific combination of functional groups and structural features.
Other Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents, which may exhibit different biological activities and properties.
Azetidine Derivatives: Compounds containing the azetidine ring, which may have similar or distinct biological activities compared to the target compound.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6-methyl-2-[[1-(2-phenoxypropanoyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-8-9-17(22)21(19-13)12-15-10-20(11-15)18(23)14(2)24-16-6-4-3-5-7-16/h3-9,14-15H,10-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIMCBOGZXXFJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C(C)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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